ent-Evogliptin L-Tartrate Salt ent-Evogliptin L-Tartrate Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205286
InChI:
SMILES:
Molecular Formula: C₁₉H₂₆F₃N₃O₃ · C₄H₆O₆
Molecular Weight: 401.4215009

ent-Evogliptin L-Tartrate Salt

CAS No.:

Cat. No.: VC0205286

Molecular Formula: C₁₉H₂₆F₃N₃O₃ · C₄H₆O₆

Molecular Weight: 401.4215009

* For research use only. Not for human or veterinary use.

ent-Evogliptin L-Tartrate Salt -

Specification

Molecular Formula C₁₉H₂₆F₃N₃O₃ · C₄H₆O₆
Molecular Weight 401.4215009

Introduction

Chemical Properties and Structure

Molecular Composition and Weight

ent-Evogliptin L-Tartrate Salt has a complex molecular structure that contributes to its specific pharmacological activity. The compound consists of two main components: the ent-Evogliptin base and tartaric acid. The molecular formula for the complete salt is C₁₉H₂₆F₃N₃O₃ - C₄H₆O₆ . This formula reflects the base compound bonded with L-tartaric acid to form the salt.

Pharmacological Mechanism of Action

Anti-inflammatory Properties

Recent research has uncovered significant anti-inflammatory properties of ent-Evogliptin L-Tartrate Salt that extend beyond its established role in diabetes management. Studies have demonstrated that elevated GLP-1 levels resulting from DPP-4 inhibition contribute to reduced production of inflammatory cytokines .

This anti-inflammatory action has been confirmed in experimental models where ent-Evogliptin L-Tartrate Salt effectively reduced inflammatory responses comparable to established anti-inflammatory drugs like indomethacin . The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Research Findings and Therapeutic Applications

Anti-inflammatory Pain Relief

An emerging and significant area of research involves the application of ent-Evogliptin L-Tartrate Salt for anti-inflammatory pain relief. Recent experimental studies have demonstrated remarkable effects in controlling inflammatory pain that mirror the efficacy of established anti-inflammatory drugs .

In one particularly notable study, researchers evaluated the effects of Evogliptin tartrate on controlling inflammation and pain through multiple parameters:

  • Rat plantar paw thickness measurements

  • Paw withdrawal threshold assessments

  • Dorsal root ganglion (DRG) resting membrane potential

  • DRG action potential firing

  • Cytokine (TNF-α and IL-1β) level measurements

The results showed that compared to control groups, rats treated with ent-Evogliptin L-Tartrate Salt (administered as CFAE in the study) exhibited:

  • Decreased plantar paw thickness

  • Reduced cytokine levels

  • Normalized DRG resting membrane potential

  • Reduced DRG action potential firing

  • Improved paw withdrawal threshold

Most significantly, the degree of recovery observed in the Evogliptin-treated group resembled that of the indomethacin-treated group (CFAI), suggesting comparable anti-inflammatory efficacy . This finding has important implications for potential new therapeutic applications of ent-Evogliptin L-Tartrate Salt in inflammatory pain conditions.

Dosing Studies

In preclinical research, dosing studies have been conducted to establish effective therapeutic ranges for ent-Evogliptin L-Tartrate Salt. In one study examining its anti-inflammatory properties, a dose of 10 mg/kg was administered orally over a 5-day period . This dosage was selected based on previous research that had demonstrated effective DPP-4 inhibition across a concentration range of 1–100 mg/kg when administered orally or through diet .

The moderate dose of 10 mg/kg was found to produce significant anti-inflammatory effects, confirming the compound's bioactivity at this dosage level. The researchers noted that this dosage was administered to animals with a body weight of approximately 270 g, which aligns with the typical weight of 8-week-old test animals .

Analytical Methods and Characterization

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated for the analysis of Evogliptin tartrate in both bulk form and pharmaceutical formulations . These analytical methods are essential for quality control and stability testing of pharmaceutical preparations containing the compound.

In stability-indicating methods, the retention time for Evogliptin tartrate was found to be approximately 3.463 minutes . This relatively short retention time allows for efficient analysis and is beneficial for routine quality control testing.

Linearity and Calibration

Analytical validation studies have established the linearity parameters for the quantification of Evogliptin tartrate. The calibration curve has demonstrated good linearity in the range of 10-30 μg/ml, with a correlation coefficient (r²) of 0.999 . This high correlation coefficient indicates excellent linearity and reliability of the analytical method.

The regression equation derived from the calibration curve was determined to be y = 237.4x - 48.67, where y represents the peak area and x represents the concentration in μg/ml . This equation enables accurate quantification of unknown samples within the established linear range.

Table 1: Linearity Results for Evogliptin Tartrate Analysis

Concentration (μg/ml)Mean Area ± S.D.%RSD
102348.236±1.5920.0678
153466.339±3.3200.0958
204749.125±3.7980.0799
255835.407±4.2770.0732
307105.399±5.3060.0746

Source: Development and Validation of Stability Indicating RP-HPLC Method

Precision and Repeatability

The analytical methods developed for Evogliptin tartrate have demonstrated excellent precision and repeatability, which are critical parameters for any reliable analytical procedure. Repeatability studies conducted with multiple injections of a 20 μg/ml solution showed consistent results .

Table 2: Repeatability Results for Evogliptin (20 μg/ml)

Serial No.Area
14654.593
24730.161
34739.815
4(Not provided in search results)

Source: Development and Validation of Stability Indicating RP-HPLC Method

The low relative standard deviation (%RSD) values observed across various concentrations (all below 0.1%) indicate excellent precision of the analytical method, confirming its suitability for quality control applications .

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